![molecular formula C16H12BrN3 B13141369 [3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)- CAS No. 821784-37-6](/img/structure/B13141369.png)
[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine is a compound that belongs to the class of bipyridine derivatives. These compounds are known for their versatile applications in various fields such as chemistry, biology, and materials science. The presence of the bromophenyl group and bipyridine moiety in its structure makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine typically involves the use of Suzuki cross-coupling reactions. This method is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction between 3-bromophenylboronic acid and 3,4’-bipyridin-5-yl bromide in the presence of a palladium catalyst and a base such as potassium carbonate is commonly employed .
Industrial Production Methods
Industrial production of bipyridine derivatives, including N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine, often involves large-scale Suzuki coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bipyridine N-oxides, while reduction can produce bipyridine amines .
Aplicaciones Científicas De Investigación
N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biological processes. Additionally, the bromophenyl group can participate in interactions with biomolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in the synthesis of metal-organic frameworks (MOFs).
3,3’-Bipyridine: Used in the development of organic electronic materials.
Uniqueness
N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine is unique due to the presence of both the bromophenyl group and the bipyridine moiety. This combination enhances its versatility and potential for various applications, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
821784-37-6 |
|---|---|
Fórmula molecular |
C16H12BrN3 |
Peso molecular |
326.19 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C16H12BrN3/c17-14-2-1-3-15(9-14)20-16-8-13(10-19-11-16)12-4-6-18-7-5-12/h1-11,20H |
Clave InChI |
UBOMRLPHVBMOBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)NC2=CN=CC(=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)
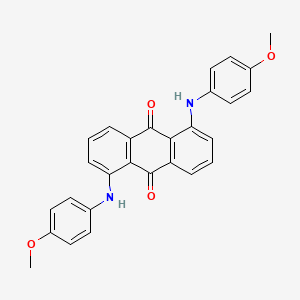
![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)

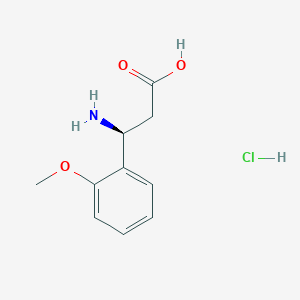
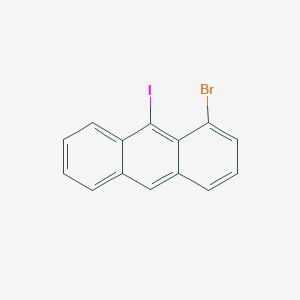

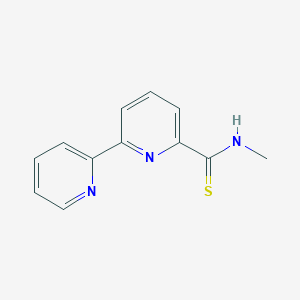
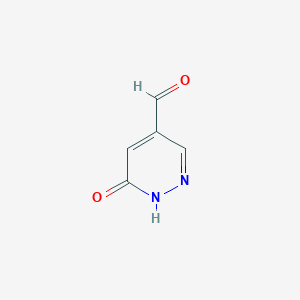
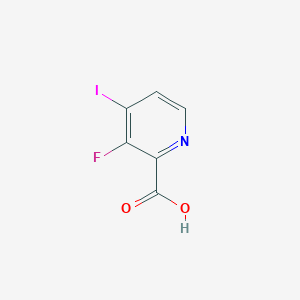

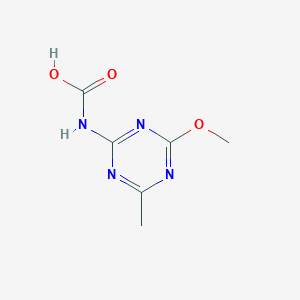
![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
